

LY2228820: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: LY2228820

Cat. No.: B7881755

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LY2228820 (Ralimetinib) is a potent, ATP-competitive small molecule inhibitor primarily targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Its high selectivity and oral bioavailability have made it a subject of significant interest in oncology and inflammation research. This guide provides a comparative analysis of **LY2228820**'s cross-reactivity with other kinases, supported by experimental data, to offer a comprehensive understanding of its specificity and potential off-target effects.

Quantitative Kinase Inhibition Profile

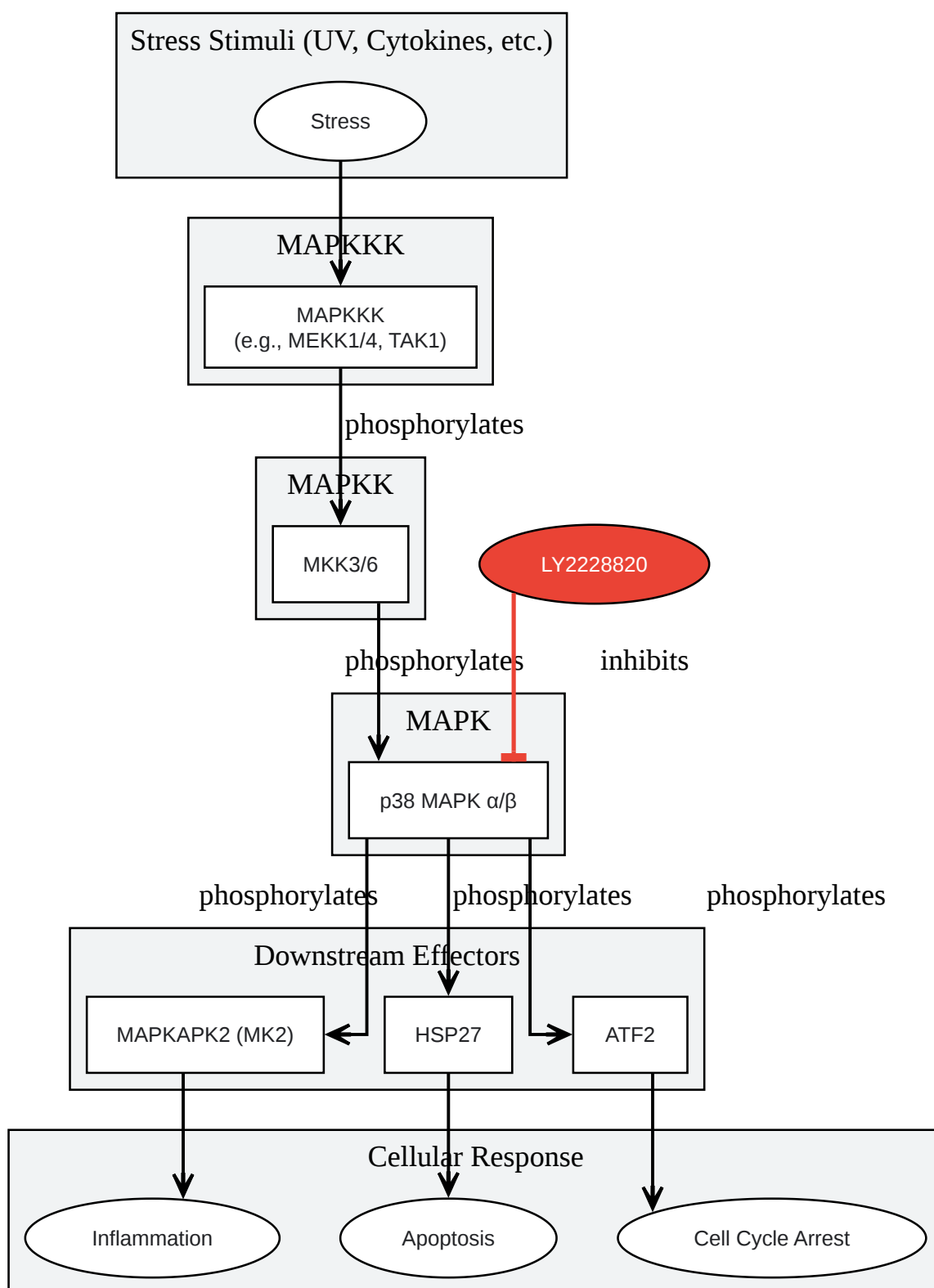
LY2228820 demonstrates high potency and selectivity for the α and β isoforms of p38 MAPK. Extensive kinase profiling has revealed a favorable selectivity profile against a broad range of other kinases. Recent studies, however, have indicated that some of the anticancer effects of **LY2228820** may be attributable to its interaction with the Epidermal Growth Factor Receptor (EGFR), albeit at a lower potency than its primary targets.

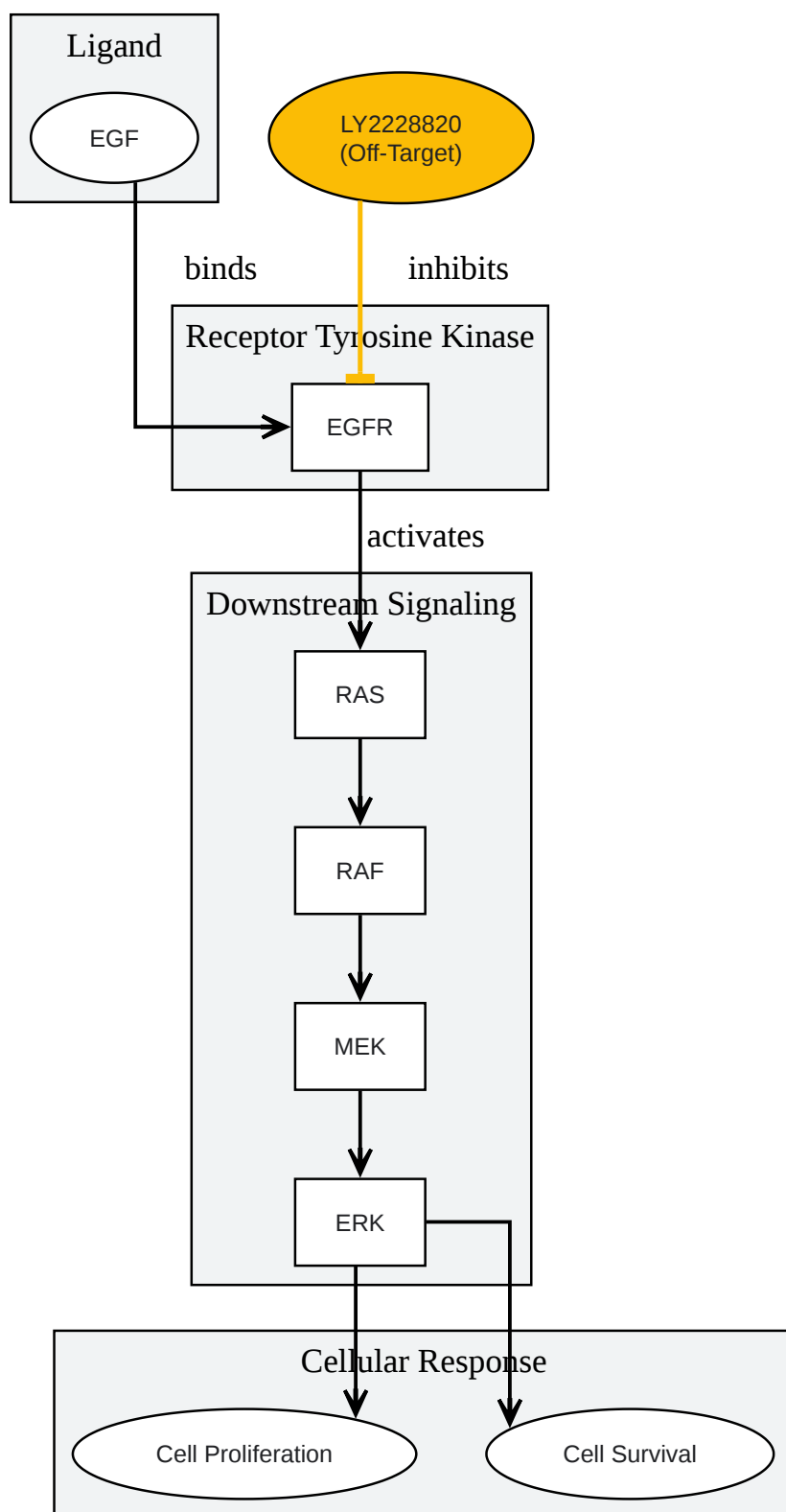
Target Kinase	IC50 (nM)	Selectivity vs. p38α	Reference
Primary Targets			
p38α MAPK	5.3	-	[1][2][3]
p38β MAPK	3.2	1.7x less selective than p38α	[1][2][3]
MAPK Family Cross-Reactivity			
p38δ MAPK	>5300	>1000-fold	[1]
p38γ MAPK	>5300	>1000-fold	[1]
JNK1	>265	>50-fold	[1]
JNK2	~353	~15-fold	[1]
JNK3	~159	~30-fold	[1]
ERK1	>5300	>1000-fold	[1]
ERK2	>5300	>1000-fold	[1]
Key Off-Target Kinase			
EGFR	Significantly less potent than p38α/β	Lower potency, but therapeutically relevant	[4]
General Selectivity			
178 Other Kinases	-	>1000-fold for the majority	[1]

Note: A comprehensive screening of **LY2228820** against a panel of 178 kinases demonstrated over 1,000-fold selectivity for p38α MAPK against the vast majority of these kinases.[1] While the complete dataset from supplementary materials was not directly accessible, the primary publication affirms this high degree of selectivity.

Signaling Pathway Inhibition

The following diagrams illustrate the primary intended signaling pathway of **LY2228820** via p38 MAPK inhibition and its recently identified off-target effects on the EGFR signaling pathway.





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